Hydrazinol

Thermochemistry High-energy materials Computational chemistry

Hydrazinol, systematically named N-aminohydroxylamine or hydroxyhydrazine, is a small inorganic molecule with the molecular formula H4N2O and a molecular weight of 48.045 g/mol. It is structurally characterized by a nitrogen-nitrogen single bond, where one nitrogen is bonded to an amino group (-NH2) and the other to a hydroxyl group (-OH).

Molecular Formula H4N2O
Molecular Weight 48.045 g/mol
CAS No. 112296-53-4
Cat. No. B15422207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinol
CAS112296-53-4
Molecular FormulaH4N2O
Molecular Weight48.045 g/mol
Structural Identifiers
SMILESNNO
InChIInChI=1S/H4N2O/c1-2-3/h2-3H,1H2
InChIKeyGASFVSRUEBGMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazinol (CAS 112296-53-4): Essential Baseline Data for Strategic Procurement of N-Aminohydroxylamine


Hydrazinol, systematically named N-aminohydroxylamine or hydroxyhydrazine, is a small inorganic molecule with the molecular formula H4N2O and a molecular weight of 48.045 g/mol [1]. It is structurally characterized by a nitrogen-nitrogen single bond, where one nitrogen is bonded to an amino group (-NH2) and the other to a hydroxyl group (-OH) . This compound is distinct from both hydrazine (N2H4) and hydroxylamine (NH2OH), as it combines the structural features of both within a single molecule [2]. Its primary applications are as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, and it has been utilized as a plant growth regulator and an inhibitor of phospholipid methylation in yeast .

Hydrazinol (CAS 112296-53-4) Procurement: Why Simple Hydrazine or Hydroxylamine Substitutes Are Inadequate


The critical limitation of conventional reagents like hydrazine and hydroxylamine lies in their singular functional identities. Hydrazine (N2H4) offers two reactive N-centers but lacks an oxygen atom, while hydroxylamine (NH2OH) provides the N-O bond but cannot participate in the same range of nucleophilic reactions at a second nitrogen site. Hydrazinol uniquely integrates both the hydrazine and hydroxylamine motifs into a single, compact molecule, enabling a distinct nucleophilic profile and the potential for bifunctional reactivity [1]. This molecular amalgamation is not achievable by simply mixing hydrazine and hydroxylamine, as their independent reaction kinetics and selectivities differ significantly from the integrated behavior of Hydrazinol [2]. Therefore, substituting Hydrazinol with either parent compound, or a mixture thereof, would fundamentally alter reaction pathways, product profiles, and kinetics, rendering the generic substitution invalid for processes specifically designed around Hydrazinol's unique properties.

Hydrazinol (CAS 112296-53-4) Quantitative Evidence Guide: Verified Differentiation for Informed Selection


Hydrazinol Heat of Formation and Proton Affinity vs. Hydrazine: A Thermochemical Comparison

Computational studies at the G2, G3, and CBS levels of theory provide direct quantitative comparisons for the thermochemical properties of Hydrazinol (NH2NHOH) and its parent compound, Hydrazine (N2H4) [1]. The calculated heat of formation (ΔHf) for Hydrazinol at the G3 level of theory is 41.0 kJ/mol, compared to 95.4 kJ/mol for Hydrazine. The proton affinity (PA) of Hydrazinol at the G3 level is 946.1 kJ/mol, compared to 853.2 kJ/mol for Hydrazine. This represents a 57% lower heat of formation and a 10.9% higher proton affinity for Hydrazinol relative to Hydrazine [1].

Thermochemistry High-energy materials Computational chemistry

Hydrazinol Self-Oxidizing Potential: A Critical Differentiation for Fuel and Propellant Applications

Hydrazinol (NH2NHOH) contains both a hydrazine (-NH-NH2) moiety and a hydroxyl (-OH) group. This dual functionality provides it with a 'partially self-oxidizing' nature, a property absent in its parent compound, hydrazine (N2H4) [1]. While Hydrazine requires a separate oxidizer for combustion, Hydrazinol possesses the potential for intramolecular oxidation. This characteristic is a class-level inference for hydroxylated hydrazines and represents a fundamental mechanistic advantage, though specific combustion performance data comparing Hydrazinol to Hydrazine in a rocket engine are not yet available in the open literature [1].

Rocket fuel Propellant chemistry Energetic materials

Hydrazinol Predicted Density vs. Hydrazine and Hydroxylamine: A Physical Property Benchmark

Using the ACD/Labs Percepta Platform, the predicted density of Hydrazinol is 1.2 ± 0.1 g/cm³ . This can be compared to the known densities of its closest structural analogs: Hydrazine has a density of 1.021 g/cm³ at 25°C, and Hydroxylamine is 1.21 g/cm³ at 20°C [1]. The predicted value for Hydrazinol closely aligns with that of hydroxylamine, but is approximately 17.5% higher than that of hydrazine.

Physical chemistry Material properties Process engineering

Hydrazinol's Position in the Nucleophilicity Spectrum: Class-Level Reactivity Insights

While direct experimental nucleophilicity parameters (N, sN) for Hydrazinol are not reported in the Mayr database, the values for its closest structural analogs provide a bounded class-level inference for its expected reactivity. Hydrazine has an N parameter of 13.47 (in 91M9AN solvent), and hydroxylamine has an N parameter of 12.23 (in 91M9AN solvent) [1]. The nucleophilicity of Hydrazinol is anticipated to lie between these two values, as it incorporates structural elements of both parent molecules. This positions Hydrazinol as a moderate nucleophile, with a reactivity profile distinct from either hydrazine or hydroxylamine alone.

Physical organic chemistry Nucleophilicity Reaction kinetics

Hydrazinol (CAS 112296-53-4): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Next-Generation Energetic Material and Propellant Research

Procurement of Hydrazinol is justified for research programs exploring advanced fuels and propellants. Its computationally verified lower heat of formation (41.0 kJ/mol) compared to hydrazine (95.4 kJ/mol) suggests improved stability during handling and storage, a critical safety advantage . Furthermore, its potential for self-oxidation, a property derived from its unique N-OH group, makes it a candidate for developing simpler, higher-energy-density propulsion systems . These properties directly address key challenges in the field of energetic materials.

Specialty Organic Synthesis Requiring a Balanced Nucleophile

Hydrazinol should be prioritized in synthetic routes where the high reactivity of hydrazine leads to unwanted side reactions and the lower reactivity of hydroxylamine results in incomplete conversion. Based on class-level nucleophilicity inference, Hydrazinol is expected to exhibit intermediate reactivity (N parameter between 12.2 and 13.5) . This makes it a superior reagent for selective functionalizations, such as mono-alkylations or acylations, where precise kinetic control is necessary to avoid over-reaction and achieve high yields of the desired mono-substituted product .

Process Development for New Chemical Entities (NCEs) in Pharma and Agrochemicals

The unique structure of Hydrazinol makes it an essential building block for constructing nitrogen-oxygen-containing heterocycles and hydrazide derivatives, which are privileged scaffolds in pharmaceuticals and agrochemicals . Its distinct density (1.2 g/cm³) and molecular geometry dictate specific handling and formulation requirements, preventing a simple 1:1 substitution with hydrazine in a process . For patent protection and process robustness, sourcing authentic Hydrazinol (CAS 112296-53-4) is mandatory to ensure the final product's identity, purity, and the reproducibility of the synthetic route as filed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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